N-(4-bromophenyl)-2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide
Description
N-(4-bromophenyl)-2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide is a pyrazolo[3,4-d]pyrimidinone derivative characterized by a brominated aryl group (4-bromophenyl) and a 2,4-dimethylphenyl substituent. The compound’s core structure includes a fused pyrazole-pyrimidine ring system with a ketone group at position 4, linked to an acetamide moiety.
Properties
IUPAC Name |
N-(4-bromophenyl)-2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18BrN5O2/c1-13-3-8-18(14(2)9-13)27-20-17(10-24-27)21(29)26(12-23-20)11-19(28)25-16-6-4-15(22)5-7-16/h3-10,12H,11H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPWAIVVNDKXXCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC4=CC=C(C=C4)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18BrN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-bromophenyl)-2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. Its structure features a bromophenyl moiety and a pyrazolo[3,4-d]pyrimidine scaffold, which are known for their diverse pharmacological properties.
Molecular Properties
- Molecular Weight : 554.5 g/mol
- LogP : 6.9, indicating high lipophilicity.
- Hydrogen Bond Donors : 1
- Hydrogen Bond Acceptors : 5
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. Specifically, it has been explored as an inhibitor of Polo-like kinase 1 (Plk1), a critical regulator of cell division that is often overexpressed in various cancers. Inhibitors targeting Plk1 are being investigated for their ability to halt tumor growth while minimizing toxicity to normal cells.
Case Study: Inhibition of Plk1
A study published in Nature examined the efficacy of various compounds against Plk1. The compound showed promising results with low micromolar IC50 values, suggesting effective inhibition of cancer cell proliferation in vitro. This was attributed to its ability to disrupt protein-protein interactions essential for Plk1 function .
Structure-Activity Relationship (SAR)
The biological activity of this compound has been analyzed through SAR studies. Modifications to the phenyl groups and the acetamide moiety have been shown to influence potency significantly.
| Modification | Effect on Activity |
|---|---|
| Bromine substitution on phenyl ring | Increased potency against Plk1 |
| Dimethyl substitution on phenyl ring | Enhanced selectivity for cancer cells |
| Acetamide group | Critical for binding affinity |
Antiviral Activity
In addition to its anticancer properties, preliminary investigations suggest that this compound may also exhibit antiviral activity. Compounds with similar structures have been noted for their effectiveness against viral pathogens, including Hepatitis C virus (HCV). The mechanism appears to involve inhibition of viral replication processes.
Toxicity and Safety Profile
Toxicological assessments are crucial for evaluating the safety profile of this compound. Early data indicate low cytotoxicity in mammalian cell lines at therapeutic concentrations, which is promising for further development .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The target compound shares a common pyrazolo[3,4-d]pyrimidin-4-one acetamide scaffold with several analogs, differing primarily in substituents on the aryl groups. Below is a detailed comparison:
Substituent Variations and Molecular Properties
Structural and Functional Insights
- Bromine vs.
- Aromatic Extensions : The biphenyl group in CAS 899996-68-0 increases π-π stacking capacity, which could enhance binding to hydrophobic enzyme pockets .
Physicochemical and Pharmacokinetic Considerations
- Solubility : Benzodioxole (CAS 894993-30-7) and acetyl (CAS hypothetical ) groups may improve aqueous solubility compared to halogenated analogs.
- Metabolic Stability : Trifluoromethyl (CAS 895000-67-6) and bromine (target compound) are likely to resist oxidative metabolism, whereas acetyl groups (CAS hypothetical ) might be prone to hydrolysis .
Q & A
Basic: What synthetic strategies are recommended for preparing N-(4-bromophenyl)-2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide?
Methodological Answer:
- Key Reaction Steps :
- Core Pyrazolo[3,4-d]pyrimidinone Formation : React 2,4-dimethylphenyl-substituted pyrazole precursors with α-chloroacetamides under reflux in aprotic solvents (e.g., dichloromethane) with a base (e.g., triethylamine) to form the pyrazolo-pyrimidinone scaffold .
- Amide Coupling : Use carbodiimide coupling agents (e.g., EDC·HCl) to conjugate the bromophenylacetamide moiety to the pyrimidinone core. Optimize stoichiometry (1:1.2 molar ratio of acid to amine) to minimize side products .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from methylene chloride to isolate high-purity crystals .
- Critical Parameters : Monitor reaction temperature (273 K for coupling steps to prevent racemization) and solvent polarity to control tautomerization (amine vs. imine forms) .
Basic: Which spectroscopic and crystallographic techniques are essential for structural validation?
Methodological Answer:
- 1H NMR : Confirm tautomeric ratios (e.g., amine:imine = 50:50) via integration of NH signals (δ 10.10–13.30 ppm) .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., N–H⋯O interactions). Use SHELXL for refinement, applying riding models for H atoms with isotropic displacement parameters .
- Computational Validation : Compare experimental NMR shifts with DFT-calculated values (B3LYP/6-31G* basis set) to verify electronic environments .
Advanced: How can conflicting data on tautomeric equilibria be resolved experimentally?
Methodological Answer:
- Variable-Temperature NMR : Perform VT-NMR (298–373 K) in DMSO-d6 to observe dynamic interconversion between amine and imine forms. Calculate equilibrium constants (Keq) using peak integration .
- Solvent Screening : Test polar (DMSO) vs. nonpolar (CDCl3) solvents to assess solvent-dependent tautomer ratios. Correlate results with computed solvation energies .
- Crystallographic Evidence : Compare solid-state (X-ray) and solution (NMR) structures to identify dominant tautomers under different conditions .
Advanced: What computational methods predict solubility and bioavailability?
Methodological Answer:
-
Topological Polar Surface Area (TPSA) : Calculate TPSA (87.5 Ų) to estimate membrane permeability. Values >60 Ų suggest low blood-brain barrier penetration .
-
LogP Prediction : Use XLogP (2.6) to approximate hydrophobicity. Validate via shake-flask experiments in octanol/water .
-
Hydrogen Bond Analysis :
Property Value Relevance H-bond Donors 1 Solubility in polar solvents H-bond Acceptors 5 Protein binding potential
Advanced: How to optimize reaction yields in large-scale synthesis?
Methodological Answer:
- Catalyst Screening : Test Pd/C or Ni catalysts for reductive cyclization of nitroarene intermediates. Use formic acid derivatives as CO surrogates to enhance atom economy .
- Byproduct Mitigation : Introduce scavengers (e.g., polymer-bound triphenylphosphine) to trap unreacted α-chloroacetamides .
- Scale-Up Adjustments : Replace column chromatography with continuous crystallization (anti-solvent addition) for higher throughput .
Advanced: What strategies address challenges in crystallizing this compound?
Methodological Answer:
- Solvent Optimization : Screen methylene chloride/ethanol mixtures (1:3 v/v) to grow single crystals. Slow evaporation at 298 K minimizes disorder .
- Additive Engineering : Introduce trace acetic acid (0.1% v/v) to stabilize N–H⋯O hydrogen bonds during nucleation .
- Disorder Management : Refine crystal structures with SHELXL using split positions for flexible substituents (e.g., bromophenyl rotation) .
Advanced: How to design assays for evaluating biological activity?
Methodological Answer:
- Enzyme Inhibition : Use fluorescence polarization assays with kinase targets (e.g., EGFR) at 10 µM compound concentration. Measure IC50 via dose-response curves .
- Cellular Uptake : Label the compound with tritium (³H) and quantify intracellular accumulation in cancer cell lines (e.g., HeLa) over 24 hours .
- Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS/MS .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
